![molecular formula C8H13NO B1625779 6-Methyl-6-azabicyclo[3.2.1]octan-4-one CAS No. 32810-62-1](/img/structure/B1625779.png)
6-Methyl-6-azabicyclo[3.2.1]octan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-6-azabicyclo[3.2.1]octan-4-one is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Structure and Synthesis
The compound features a bicyclic structure with a nitrogen atom that contributes to its pharmacological properties. Various synthetic routes have been developed to obtain this compound, focusing on enantioselective methods that yield high purity and specific stereochemistry. For instance, copper-catalyzed alkene carboamination has been employed to synthesize 6-azabicyclo[3.2.1]octanes, achieving moderate to good yields with excellent enantioselectivity .
Antimuscarinic Properties
One of the most notable applications of 6-methyl-6-azabicyclo[3.2.1]octan-4-one is its role as an antimuscarinic agent. The compound azaprophen (6-methyl-6-azabicyclo[3.2.1]octan-3 alpha-ol 2,2-diphenylpropionate) has been reported to be significantly more potent than atropine, demonstrating remarkable efficacy in blocking acetylcholine-induced contractions and inhibiting alpha-amylase release . Its potency is quantified as being 50 times stronger than atropine for muscle contraction inhibition and over 1000 times better for enzyme inhibition.
Analgesic Potential
Research indicates that derivatives of the azabicyclo[3.2.1]octane scaffold exhibit analgesic properties comparable to morphine . The structural similarity of these compounds to known analgesics allows them to interact effectively with opioid receptors, providing a basis for their development as pain management therapies.
Neurological Applications
The compound's ability to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA) positions it as a candidate for managing inflammatory responses . By preserving endogenous palmitoylethanolamide (PEA), it enhances anti-inflammatory effects at sites of inflammation, suggesting potential therapeutic applications in chronic pain and neuroinflammatory conditions.
Case Study: Azaprophen Efficacy
In studies comparing azaprophen with traditional anticholinergic drugs, azaprophen showed superior performance in various assays assessing muscarinic receptor inhibition . The implications of this study highlight the potential for developing new antimuscarinic therapies derived from the azabicyclo[3.2.1]octane framework.
Case Study: NAAA Inhibition
Another study focused on the structure-activity relationship (SAR) of pyrazole derivatives of azabicyclo[3.2.1]octane demonstrated their efficacy as NAAA inhibitors with low nanomolar activity . The findings underscore the importance of structural modifications in enhancing pharmacological profiles.
Comparative Analysis of Related Compounds
特性
CAS番号 |
32810-62-1 |
---|---|
分子式 |
C8H13NO |
分子量 |
139.19 g/mol |
IUPAC名 |
6-methyl-6-azabicyclo[3.2.1]octan-4-one |
InChI |
InChI=1S/C8H13NO/c1-9-5-6-2-3-8(10)7(9)4-6/h6-7H,2-5H2,1H3 |
InChIキー |
ZJCGOHICQBKRTG-UHFFFAOYSA-N |
SMILES |
CN1CC2CCC(=O)C1C2 |
正規SMILES |
CN1CC2CCC(=O)C1C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。